tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Kinase inhibitors RORγt allosteric modulators Structure-activity relationship

Selecting the correct regioisomer is critical for target engagement. tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate (CAS 889945-69-1) is the defined 3-substituted indazole building block that places the N1-H donor and N2 acceptor in the spatial arrangement required for kinase hinge binding. Its Boc-piperidine handle undergoes orthogonal deprotection (>95% yield) under acidic conditions without affecting the indazole ring, enabling sequential diversification in lead optimization. With a calculated LogP of 3.6 and low TPSA (47.4 Ų), this scaffold aligns with CNS drug-like guidelines. Available at a consistent commercial purity of 95%, it minimizes impurity-driven assay artifacts for reproducible SAR in FBDD, CNS kinase (RIPK1, PI3Kδ), and RORγt inverse agonist programs.

Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
CAS No. 889945-69-1
Cat. No. B1422345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate
CAS889945-69-1
Molecular FormulaC17H23N3O2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=CC=CC3=NN2
InChIInChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-13-6-4-5-7-14(13)18-19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19)
InChIKeyXVOLPXSAAZXUSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate (CAS 889945-69-1): A Defined Indazole-Piperidine Scaffold for Kinase-Targeted Medicinal Chemistry


tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate (CAS 889945-69-1) is a protected heterocyclic building block composed of a central piperidine ring substituted at the 4-position with a 1H-indazol-3-yl moiety and N-protected by a tert-butyloxycarbonyl (Boc) group [1]. The indazole pharmacophore serves as a metabolically stable bioisostere of phenol, imparting favorable lipophilicity (calculated LogP 3.6) and resistance to phase I/II metabolism, while the Boc-piperidine handle enables orthogonal deprotection for subsequent diversification . This scaffold is established in medicinal chemistry programs targeting protein kinases, with the specific 3-substituted indazole connectivity offering a distinct conformational constraint and hydrogen-bonding profile that influences target engagement and selectivity in enzyme inhibition studies [2].

Why 4-(1H-Indazol-3-yl)piperidine Regioisomers Are Not Interchangeable in Kinase-Targeted Synthesis of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate


Substitution of the target tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate with its regioisomers—such as the 2H-indazol-2-yl, 1H-indazol-1-yl, or 5-substituted indazole analogs—introduces significant differences in molecular geometry, electronic distribution, and pharmacophoric alignment. The 3-position attachment on the indazole ring positions the N1-H donor and N2 acceptor in a spatial arrangement distinct from the 1- or 2-linked isomers, altering the capacity for key hydrogen-bond interactions with kinase hinge regions [1]. The Boc-protected piperidine nitrogen is chemically orthogonal to the indazole N-H, enabling selective deprotection under acidic conditions (e.g., TFA or HCl) without affecting the indazole ring, a critical requirement for sequential diversification strategies in lead optimization [2]. These structural and reactivity differences directly impact both synthetic utility and the biological activity of derived compounds, making the specific 3-substituted regioisomer essential for reproducible SAR exploration [3].

Quantitative Differentiation Evidence for tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate (CAS 889945-69-1)


Regioselective 3-Substitution of Indazole Confers Distinct Kinase Hinge-Binding Geometry

The 3-substituted indazole scaffold, exemplified by tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate, provides a distinct hydrogen-bond donor-acceptor pattern compared to 1-substituted or 2-substituted indazole regioisomers. In a medicinal chemistry program targeting RORγt, optimization of a 3-indazolyl piperidine carboxylic acid scaffold yielded compound 25 with an IC50 of <10 nM in a biochemical assay, representing an >100-fold improvement in potency relative to the initial weakly active hit compound 1 (IC50 ~1 µM) [1]. The 3-substitution pattern is critical for engaging the allosteric binding pocket, as alternative regioisomers failed to achieve comparable potency or selectivity [2].

Kinase inhibitors RORγt allosteric modulators Structure-activity relationship

Purity Specification Advantage: 98%+ Guaranteed Purity Enables Reproducible Lead Optimization

Suppliers offer tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate at a documented purity of 98% (HPLC) . In contrast, the closest regioisomer tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is typically supplied at 95% purity . For advanced medicinal chemistry applications where impurities can confound biological assay results, this 3% absolute purity differential provides a quantifiable advantage in minimizing off-target effects from synthetic byproducts.

Chemical synthesis Quality control Lead optimization

Boc-Protected Piperidine Enables Orthogonal Diversification in Multi-Step Syntheses

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of the target compound is stable under basic and nucleophilic conditions but cleaved quantitatively under mild acidic conditions (e.g., TFA/CH2Cl2, 4M HCl in dioxane) [1]. This orthogonality is absent in unprotected piperidine analogs (e.g., 4-(1H-indazol-3-yl)piperidine), which require additional protection-deprotection steps that reduce overall yield. In a representative synthetic sequence, Boc-deprotection of tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate with TFA proceeds in >95% yield within 1 hour at room temperature, whereas alternative protecting groups (e.g., Cbz) require hydrogenolysis conditions incompatible with indazole N-H [2].

Synthetic methodology Protecting group strategy Medicinal chemistry

LogP 3.6 and TPSA 47.4 Ų: Balanced Lipophilicity for Blood-Brain Barrier Penetration Potential

The target compound tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate exhibits a calculated LogP of 3.6083 and topological polar surface area (TPSA) of 47.36 Ų . These values fall within established CNS drug-like space (LogP 2–5; TPSA < 90 Ų) [1]. In contrast, the 1-substituted regioisomer (tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate) presents a different molecular geometry that may alter membrane permeability, though direct comparative permeability data are not available. The balanced lipophilicity of the 3-substituted analog suggests potential for CNS exposure in derived inhibitor series.

Physicochemical properties CNS drug discovery ADME

Optimized Research and Industrial Application Scenarios for tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate (CAS 889945-69-1)


Hit-to-Lead Optimization of RORγt Allosteric Inhibitors

Medicinal chemistry teams pursuing orally bioavailable RORγt inverse agonists for autoimmune indications can employ tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate as a key intermediate. The scaffold's 3-substituted indazole provides the precise hydrogen-bonding geometry required for allosteric pocket binding, as validated by the discovery of compounds with IC50 <10 nM and >100-fold improvement over initial hits [1].

Construction of CNS-Penetrant Kinase Inhibitor Libraries

Drug discovery programs targeting CNS kinases (e.g., RIPK1, PI3Kδ) benefit from the scaffold's favorable LogP (3.6) and low TPSA (47.4 Ų), which align with established CNS drug-like property guidelines . The Boc-protected piperidine enables parallel synthesis of diverse amide, sulfonamide, or urea derivatives following deprotection.

Regioselective Scaffold for Fragment-Based Drug Discovery (FBDD)

The defined 3-substituted indazole-piperidine core serves as a validated starting point for fragment elaboration. Its orthogonal protecting group strategy and established synthetic accessibility (Boc-deprotection in >95% yield) [2] make it suitable for high-throughput chemistry workflows in FBDD campaigns.

Chemical Probe Development for Kinase Selectivity Profiling

Academic and industrial laboratories developing chemical probes to interrogate kinase signaling pathways can utilize this compound as a precursor to tool compounds. The high commercial purity specification (98%) minimizes impurity-driven assay artifacts, ensuring reliable SAR interpretation in selectivity panels .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.